molecular formula C6H8BrN3 B179691 6-Bromo-N-ethylpyridazin-3-amine CAS No. 111454-69-4

6-Bromo-N-ethylpyridazin-3-amine

Cat. No. B179691
CAS RN: 111454-69-4
M. Wt: 202.05 g/mol
InChI Key: BHZMZKHAILRMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-ethylpyridazin-3-amine (BEPA) is an organic compound that has found multiple applications in the field of biochemistry and physiology. This compound has been of interest to scientists due to its unique chemical structure and its ability to interact with different biological systems. The purpose of

Scientific Research Applications

6-Bromo-N-ethylpyridazin-3-amine has been studied extensively in the field of biochemistry and physiology. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of different enzymes. Additionally, 6-Bromo-N-ethylpyridazin-3-amine has been used to study the effects of different hormones on various physiological processes. It has also been used to study the effects of various environmental factors on the body, such as temperature and radiation. Finally, 6-Bromo-N-ethylpyridazin-3-amine has been used to study the effects of different foods and dietary supplements on the body.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethylpyridazin-3-amine is not yet fully understood. However, it is believed to interact with various biological systems, including the nervous system, endocrine system, and immune system. It is thought to interact with receptors in the body, which then leads to a cascade of biochemical reactions. These reactions can then lead to various physiological effects, such as changes in hormone levels, changes in enzyme activity, and changes in immune function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-N-ethylpyridazin-3-amine have been studied extensively. It has been shown to have an effect on various hormones, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of various enzymes, including cytochrome P450 enzymes. Additionally, 6-Bromo-N-ethylpyridazin-3-amine has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, it has been shown to have an effect on the immune system, including an increase in the production of cytokines.

Advantages and Limitations for Lab Experiments

The use of 6-Bromo-N-ethylpyridazin-3-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it can be used to study a variety of biological processes, including the effects of various drugs, hormones, and environmental factors. However, there are also some limitations to using 6-Bromo-N-ethylpyridazin-3-amine in laboratory experiments. It is not as widely used as other compounds, so it may be difficult to find the necessary reagents and equipment. Additionally, its effects may vary depending on the specific biological system being studied.

Future Directions

The use of 6-Bromo-N-ethylpyridazin-3-amine in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research could be conducted on the mechanism of action of 6-Bromo-N-ethylpyridazin-3-amine, as well as its effects on different biological systems. Additionally, further research could be conducted on the effects of 6-Bromo-N-ethylpyridazin-3-amine on various diseases, such as cancer and diabetes. Finally, further research could be conducted on the use of 6-Bromo-N-ethylpyridazin-3-amine as a therapeutic agent, including its potential use in the treatment of various diseases.

Synthesis Methods

6-Bromo-N-ethylpyridazin-3-amine can be synthesized from 3-aminopyridine through a series of steps. The first step involves the reaction of 3-aminopyridine with bromoacetyl bromide in the presence of base to form N-bromoacetyl-3-aminopyridine. This intermediate is then treated with ethyl iodide to yield N-ethyl-N-bromoacetyl-3-aminopyridine. Finally, the N-ethyl-N-bromoacetyl-3-aminopyridine is treated with sodium borohydride to yield 6-Bromo-N-ethylpyridazin-3-amine.

properties

IUPAC Name

6-bromo-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZMZKHAILRMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552851
Record name 6-Bromo-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111454-69-4
Record name 6-Bromo-N-ethyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111454-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.